molecular formula C15H25ClN2O2 B1601462 2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride CAS No. 80404-52-0

2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride

Cat. No.: B1601462
CAS No.: 80404-52-0
M. Wt: 306.86 g/mol
InChI Key: PPWHTZKZQNXVAE-HVTBMTIBSA-N
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Description

2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride is a useful research compound. Its molecular formula is C15H25ClN2O2 and its molecular weight is 306.86 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Tetracaine-d6 Hydrochloride acts by inhibiting sodium ion channels involved in the initiation and conduction of neuronal impulses . This interaction with sodium ion channels is crucial for its role in biochemical reactions. The compound’s ability to block these channels results in local anesthesia, preventing the transmission of pain signals .

Cellular Effects

Tetracaine-d6 Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by altering the transmission of signals within the nervous system . This can impact cell signaling pathways and potentially influence gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Tetracaine-d6 Hydrochloride involves its interaction with sodium ion channels. It blocks these channels, preventing the large transient increase in the permeability of excitable membranes to sodium ions that is produced by a slight depolarization . This action of Tetracaine-d6 Hydrochloride is due to its direct interaction with voltage-sensitive sodium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, Tetracaine-d6 Hydrochloride exhibits rapid onset of action, with effects typically beginning within 30–60 seconds . The duration of its effects ranges from 10–20 minutes . Over time, the effects of Tetracaine-d6 Hydrochloride may change due to factors such as the compound’s stability and degradation .

Dosage Effects in Animal Models

In animal models, the effects of Tetracaine-d6 Hydrochloride can vary with different dosages . It is used in cattle, sheep, swine, and horses for surface, conduction, and infiltration anesthesia .

Metabolic Pathways

Tetracaine-d6 Hydrochloride is involved in metabolic pathways that primarily involve its rapid hydrolysis by plasma esterases . The primary metabolites of this process are para-aminobenzoic acid and diethylaminoethanol .

Transport and Distribution

Given its role as a local anesthetic, it is likely that it is transported to sites of action via the bloodstream .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with sodium ion channels located in the cell membrane .

Properties

IUPAC Name

2-[bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H/i2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWHTZKZQNXVAE-HVTBMTIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC(=O)C1=CC=C(C=C1)NCCCC)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493918
Record name 2-{Bis[(~2~H_3_)methyl]amino}ethyl 4-(butylamino)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80404-52-0
Record name 2-{Bis[(~2~H_3_)methyl]amino}ethyl 4-(butylamino)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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